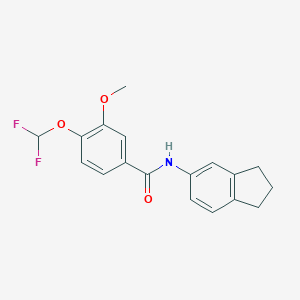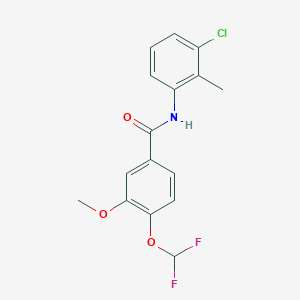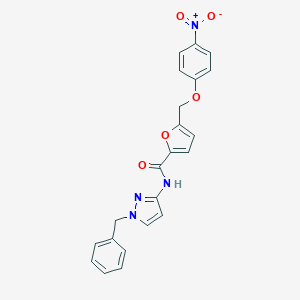![molecular formula C15H15F3N4O B279852 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'compound X' and is used in the study of various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of compound X involves the inhibition of certain enzymes and proteins involved in various biochemical and physiological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and division of cancer cells by inhibiting the activity of certain kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in lab experiments is its specificity. It has been found to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying specific biochemical and physiological processes. However, one of the limitations of using compound X is its potential toxicity. It has been found to have cytotoxic effects on certain cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of compound X. One direction is the development of more potent and selective inhibitors of certain enzymes and proteins. Another direction is the exploration of its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, the study of its potential toxicity and side effects is an important area for future research.
In conclusion, compound X is a valuable tool in scientific research with potential therapeutic applications. Its specificity and ability to selectively inhibit certain enzymes and proteins make it a valuable tool for studying various biochemical and physiological processes. However, its potential toxicity and side effects must be taken into consideration when using it in lab experiments. Future research should focus on the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications.
Synthesemethoden
The synthesis of compound X involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with 3-(pyridin-3-ylmethyl)amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then acetylated using acetic anhydride to obtain 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been widely used in scientific research to study the effects of various biochemical and physiological processes. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has also been used in the study of protein-protein interactions, enzyme inhibition, and drug discovery.
Eigenschaften
Molekularformel |
C15H15F3N4O |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-6-12(11-3-4-11)22(21-13)9-14(23)20-8-10-2-1-5-19-7-10/h1-2,5-7,11H,3-4,8-9H2,(H,20,23) |
InChI-Schlüssel |
ZYFOEAGIIGHQHO-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Kanonische SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)



![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
